molecular formula C15H10N2O4 B11702214 5-(5-Phenyl-furan-2-ylmethylene)-pyrimidine-2,4,6-trione

5-(5-Phenyl-furan-2-ylmethylene)-pyrimidine-2,4,6-trione

Cat. No.: B11702214
M. Wt: 282.25 g/mol
InChI Key: PUFGUJNNRRPJAO-UHFFFAOYSA-N
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Description

5-(5-Phenyl-furan-2-ylmethylene)-pyrimidine-2,4,6-trione is a heterocyclic compound that features a furan ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Phenyl-furan-2-ylmethylene)-pyrimidine-2,4,6-trione typically involves the condensation of 5-phenylfuran-2-carbaldehyde with barbituric acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(5-Phenyl-furan-2-ylmethylene)-pyrimidine-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

5-(5-Phenyl-furan-2-ylmethylene)-pyrimidine-2,4,6-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Mechanism of Action

The mechanism of action of 5-(5-Phenyl-furan-2-ylmethylene)-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Phenyl-furan-2-ylmethylene)-malononitrile
  • N-Phenyl-N’-(5-phenyl-furan-2-ylmethylene)-hydrazine
  • 4-Oxo-5-(5-phenyl-furan-2-ylmethylene)-2-thioxo-thiazolidin-3-yl-acetic acid

Uniqueness

5-(5-Phenyl-furan-2-ylmethylene)-pyrimidine-2,4,6-trione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a furan ring with a pyrimidine ring allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H10N2O4

Molecular Weight

282.25 g/mol

IUPAC Name

5-[(5-phenylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C15H10N2O4/c18-13-11(14(19)17-15(20)16-13)8-10-6-7-12(21-10)9-4-2-1-3-5-9/h1-8H,(H2,16,17,18,19,20)

InChI Key

PUFGUJNNRRPJAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O

Origin of Product

United States

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